6-(Cyanomethyl)benzo[d]oxazole-2-carboxylic acid
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Overview
Description
6-(Cyanomethyl)benzo[d]oxazole-2-carboxylic acid is a heterocyclic compound with the molecular formula C10H6N2O3 and a molecular weight of 202.17 g/mol . This compound is part of the benzo[d]oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyanomethyl)benzo[d]oxazole-2-carboxylic acid typically involves the condensation of aromatic aldehydes with 2-aminophenols, followed by cyclization . The reaction conditions often include the use of catalysts such as LAIL@MNP nonmartial (MNC-19) to facilitate the process .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced catalytic systems to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-(Cyanomethyl)benzo[d]oxazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of esters or amides.
Scientific Research Applications
6-(Cyanomethyl)benzo[d]oxazole-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-(Cyanomethyl)benzo[d]oxazole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]oxazole-2-carboxylic acid: Lacks the cyanomethyl group, which may affect its biological activity.
6-Methylbenzo[d]oxazole-2-carboxylic acid: Contains a methyl group instead of a cyanomethyl group, leading to different chemical properties.
Uniqueness
6-(Cyanomethyl)benzo[d]oxazole-2-carboxylic acid is unique due to its cyanomethyl group, which can enhance its reactivity and biological activity compared to similar compounds . This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C10H6N2O3 |
---|---|
Molecular Weight |
202.17 g/mol |
IUPAC Name |
6-(cyanomethyl)-1,3-benzoxazole-2-carboxylic acid |
InChI |
InChI=1S/C10H6N2O3/c11-4-3-6-1-2-7-8(5-6)15-9(12-7)10(13)14/h1-2,5H,3H2,(H,13,14) |
InChI Key |
NBXLGVQIBBXCNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CC#N)OC(=N2)C(=O)O |
Origin of Product |
United States |
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